![molecular formula C14H18INO5 B112932 Boc-3-iodo-L-tyrosine CAS No. 71400-63-0](/img/structure/B112932.png)
Boc-3-iodo-L-tyrosine
Overview
Description
Boc-3-iodo-L-tyrosine is a derivative of L-tyrosine, a non-proteinogenic L-alpha-amino acid. It carries an iodo-substituent at position C-3 of the benzyl group . It plays a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor, and a mouse metabolite .
Molecular Structure Analysis
Boc-3-iodo-L-tyrosine has a molecular formula of C14H18INO5 and a molecular weight of 407.20 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, an iodo-substituent at position C-3 of the benzyl group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
Boc-3-iodo-L-tyrosine has a purity limit of ≥ 98% (HPLC). It has a melting point of 82-90 °C. Its optical rotation is [a]D25 = +41 ± 2º (C=1 in Dioxane) .
Scientific Research Applications
Inhibition of Tyrosine Hydroxylase
3-Iodo-L-tyrosine, a compound similar to Boc-3-iodo-L-tyrosine, is used in the inhibition of tyrosine hydroxylase . Tyrosine hydroxylase is an enzyme involved in the conversion of tyrosine to L-DOPA, a precursor of several neurotransmitters. By inhibiting this enzyme, researchers can study various neurological and psychological disorders.
Induction of Prolactin Secretion
3-Iodo-L-tyrosine is also used in the rapid induction of prolactin secretion . Prolactin is a hormone produced by the pituitary gland and plays crucial roles in various biological functions such as lactation in females. Studying the induction of prolactin secretion can help understand the hormonal regulation in the body.
Safety and Hazards
While specific safety and hazard information for Boc-3-iodo-L-tyrosine is not detailed in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Boc-3-iodo-L-tyrosine primarily targets Tyrosine-tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Mode of Action
It is known to inhibittyrosine hydroxylase , a key enzyme in the synthesis of catecholamines . The inhibition constant (Ki) is reported to be 0.39 µM .
Biochemical Pathways
Boc-3-iodo-L-tyrosine is involved in the Thyroid Hormone Synthesis pathway . As an intermediate in the synthesis of thyroid hormones, it may affect various physiological processes regulated by these hormones, including metabolism, growth and development, and body temperature regulation .
Pharmacokinetics
Its bioavailability and pharmacokinetic profile would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of Boc-3-iodo-L-tyrosine’s action are largely dependent on its role as an inhibitor of tyrosine hydroxylase and its involvement in thyroid hormone synthesis . By inhibiting tyrosine hydroxylase, it can potentially affect the levels of catecholamines, which are important neurotransmitters . Its role in thyroid hormone synthesis could impact various physiological processes regulated by these hormones .
properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPRGZNDPHKOU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573936 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-iodo-L-tyrosine | |
CAS RN |
71400-63-0 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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